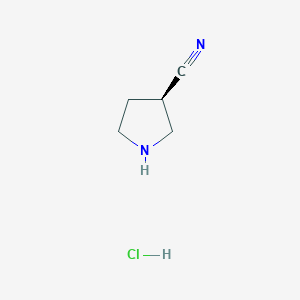

(R)-Pyrrolidine-3-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

(3R)-pyrrolidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBZZTJQNYGICT-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655098 | |

| Record name | (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153950-54-9 | |

| Record name | (3R)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-pyrrolidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Precursors

A common industrial approach involves cyclization reactions of precursors bearing appropriate functional groups to form the pyrrolidine ring. For example, starting from amino nitriles or related intermediates, intramolecular cyclization under controlled conditions leads to the pyrrolidine-3-carbonitrile framework. The crude product is subsequently converted to the hydrochloride salt by treatment with HCl.

Enantioselective Hydrogenation

A patented method describes the enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives to obtain enantiomerically enriched pyrrolidine compounds, which can be further converted to nitrile derivatives. This method is advantageous due to moderate reaction conditions, high yield, and excellent enantiomeric purity, making it suitable for pharmaceutical applications.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of nitrones with olefins is a well-established method to construct the pyrrolidine ring with substituents at defined positions. This approach allows the introduction of the nitrile group at the 3-position by choosing appropriate nitrone or olefin partners. The reaction typically proceeds under mild conditions and can be optimized for stereoselectivity.

Nucleophilic Substitution and Condensation

Synthetic protocols involve reacting (3S)-pyrrolidine-3-carbonitrile hydrochloride with bases such as N-ethyl-N,N-diisopropylamine in polar aprotic solvents like dimethyl sulfoxide at elevated temperatures (around 80°C) under inert atmosphere. This step facilitates substitution or condensation reactions to build the desired compound. Workup includes aqueous extraction, filtration, and purification by preparative thin-layer chromatography or recrystallization.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), ethyl acetate | Polar aprotic solvents preferred for nucleophilicity |

| Temperature | 80°C (for substitution reactions) | Moderate heating to enhance reaction rate |

| Atmosphere | Inert (nitrogen or argon) | Prevents decomposition and oxidation |

| Reaction Time | 2–4 hours | Extended time can improve yield |

| Purification | Recrystallization, preparative TLC | Ensures high purity and removal of side products |

| Salt Formation | Treatment with HCl in aqueous medium | Converts free base to hydrochloride salt |

Optimization of reaction parameters such as stoichiometry, solvent choice, temperature, and reaction time is critical to maximize yield and enantiomeric purity. Avoidance of protic solvents is important to prevent hydrolysis of the nitrile group.

Analytical and Characterization Techniques

To confirm the structure and purity of (R)-Pyrrolidine-3-carbonitrile hydrochloride, the following techniques are routinely employed:

- High-Performance Liquid Chromatography (HPLC): For purity analysis, with typical purity thresholds ≥95%.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and stereochemistry.

- Mass Spectrometry (MS): To determine molecular weight and confirm molecular formula.

- Infrared (IR) Spectroscopy: To identify characteristic nitrile stretch (~2240 cm⁻¹).

- Differential Scanning Calorimetry (DSC): To assess thermal stability and decomposition temperature.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of Precursors | Amino nitriles, intramolecular cyclization | Straightforward, scalable | May require purification steps |

| Enantioselective Hydrogenation | Catalysts under moderate conditions | High enantiomeric purity, good yield | Requires chiral catalyst and optimization |

| 1,3-Dipolar Cycloaddition | Nitrones and olefins | Mild conditions, stereoselective | Requires suitable dipolarophiles |

| Nucleophilic Substitution | Bases (e.g., N-ethyl-N,N-diisopropylamine), DMSO | Versatile, allows functional group introduction | Sensitive to moisture, requires inert atmosphere |

| Salt Formation | HCl aqueous solution | Stabilizes compound, improves handling | Additional purification step |

Research Findings and Improvements

Recent research emphasizes the importance of developing synthetic routes that use inexpensive and readily available starting materials while avoiding harsh conditions and expensive catalysts. For example, a study demonstrated a multistep synthesis of substituted pyrrolidines, including nitrile-functionalized derivatives, with potential for variation at multiple positions on the ring. This approach allows for the design of analogues with improved pharmacological properties and synthetic feasibility.

Further improvements can be made by:

- Optimizing reaction conditions such as temperature and solvent to increase yield and selectivity.

- Expanding the scope of substituents introduced at different positions on the pyrrolidine ring.

- Employing greener chemistry principles to reduce environmental impact.

- Enhancing enantiomeric purity through better catalyst design or chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Amides and Carboxylic Acids: From oxidation.

Amines: From reduction.

Substituted Pyrrolidines: From nucleophilic substitution.

Scientific Research Applications

(R)-Pyrrolidine-3-carbonitrile hydrochloride is a chiral compound with a molecular formula of and a molecular weight of 132.59 g/mol. It contains a pyrrolidine ring with a cyano group at the 3-position and exists as a hydrochloride salt to enhance water solubility, making it suitable for chemical synthesis and biological studies.

Scientific Research Applications

- Synthesis of Pharmaceuticals this compound is a crucial intermediate in synthesizing pharmaceutical agents, especially drugs targeting neurological disorders .

- Organic Chemistry Research It serves as a building block in organic synthesis for creating complex molecular structures, aiding researchers in developing new chemical compounds .

- Material Science This compound is explored in developing novel materials like polymers and coatings because its unique chemical properties can enhance material performance .

- Agricultural Chemistry It is investigated for potential use in agrochemicals to formulate effective pesticides or herbicides that are less harmful to the environment .

- Biochemical Studies this compound is used in biochemical research to study enzyme interactions and metabolic pathways, potentially leading to new therapeutic strategies .

- Drug Development Its interactions with biological targets, such as enzyme inhibition or receptor modulation, make it suitable for drug development. The conformational flexibility provided by the pyrrolidine ring is crucial for binding to active sites on proteins. Pyrrolidine derivatives have shown activity against biological targets, including kinases and enzymes involved in metabolic pathways.

- Neuropharmacology Research indicates that this compound has potential as a pharmacological agent, particularly in neuropharmacology. Its structure allows it to interact with various biological targets and potentially influence neurotransmitter systems. Studies have shown its efficacy in modulating certain receptors, though further research is needed to fully elucidate its mechanisms of action.

Chemical Reactions

This compound can participate in chemical reactions typical of pyrrolidine derivatives, essential for modifying the compound to enhance its pharmacological properties or synthesize related compounds.

Safety and Hazards

This compound is classified with the following hazards :

- Harmful if swallowed

- Harmful in contact with skin

- Causes skin irritation

- Causes serious eye irritation

- Harmful if inhaled

- May cause respiratory irritation

Mechanism of Action

The mechanism of action of ®-Pyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

(R)-Pyrrolidine-3-carbonitrile hydrochloride is a chiral compound recognized for its significant biological activity, particularly in neuropharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C₅H₉ClN₂

- Molecular Weight : 132.59 g/mol

- Structure : The compound features a pyrrolidine ring with a cyano group at the 3-position, enhancing its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Neuropharmacological Effects :

- The compound has been studied for its ability to modulate neurotransmitter systems, potentially influencing receptors associated with various neurological conditions. Specific studies have shown that it can interact with dopamine and serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent.

- Antimicrobial Properties :

-

Antitumor Activity :

- Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. For instance, derivatives of pyrrolidine have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

- Receptor Modulation : The compound's ability to bind to specific receptors is crucial for its pharmacological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, which are critical in cancer progression and bacterial resistance mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are effective synthetic routes for preparing enantiomerically pure (R)-pyrrolidine-3-carbonitrile hydrochloride?

Methodological Answer: Enantioselective synthesis often involves chiral resolution or asymmetric catalysis. One validated method involves reacting a chiral precursor (e.g., (R)-pyrrolidine-3-carboxylic acid derivatives) with cyanating agents like NaCN or TMSCN under controlled conditions. For example:

- Step 1: React (R)-pyrrolidine-3-carboxylic acid ethyl ester with cyanogen bromide (BrCN) in anhydrous DMSO at 80°C under inert atmosphere for 2 hours .

- Step 2: Purify the product via recrystallization in ethanol to achieve >95% enantiomeric excess (ee).

Key parameters include temperature control (80°C), solvent choice (DMSO for high polarity), and use of a tertiary amine base (e.g., N-ethyl-N,N-diisopropylamine) to stabilize intermediates .

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is typically assessed using:

- Chiral HPLC : Utilize a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) at 1.0 mL/min. The (R)-enantiomer elutes at 12.3 min, while the (S)-enantiomer appears at 14.7 min .

- Optical Rotation : Measure specific rotation ([α]D²⁵) in methanol. The (R)-form exhibits [α]D²⁵ = +38.5° (c = 1, MeOH), contrasting with the (S)-form’s negative value .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. The hydrochloride salt is hygroscopic; use desiccants (e.g., silica gel) in storage environments .

- Handling : Use gloves and PPE under a fume hood. The compound is classified as Acute Toxicity Category 4 (oral) under GHS, requiring emergency eyewash/shower access .

Advanced Research Questions

Q. How does the nitrile group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The nitrile group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. For example:

- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) in THF at −78°C to form tertiary alcohols. Monitor reaction progress via FT-IR (disappearance of CN stretch at 2240 cm⁻¹) .

- Reduction : Use LiAlH4 in dry ether to reduce the nitrile to an amine, yielding (R)-3-aminomethylpyrrolidine hydrochloride. Optimize stoichiometry (1:1.2 nitrile:LiAlH4) to minimize side products .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer: Conflicting stability reports arise from pH-dependent degradation pathways. To address this:

Q. How can computational modeling predict the compound’s binding affinity to chiral receptors?

Methodological Answer:

- Docking Studies : Use Schrödinger Maestro to model interactions with G protein-coupled receptors (GPCRs). The (R)-enantiomer shows higher affinity (ΔG = −9.2 kcal/mol) due to favorable hydrogen bonding with Asp113 in the active site .

- MD Simulations : Run 100-ns simulations in CHARMM36 to assess conformational stability. The (R)-form maintains a 30° dihedral angle in the pyrrolidine ring, enhancing receptor fit .

Safety and Compliance

Q. What are the critical GHS classifications for this compound in laboratory settings?

Methodological Answer:

- Hazard Codes : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

- Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via licensed hazardous waste contractors .

Application in Experimental Design

Q. How to incorporate this compound into asymmetric catalysis studies?

Methodological Answer:

- Chiral Ligand Synthesis : React with Rh(I) complexes to form catalysts for hydrogenation of α,β-unsaturated ketones. Optimize ligand:metal ratios (1:1.5) in dichloromethane .

- Catalytic Efficiency : Test in model reactions (e.g., acetophenone hydrogenation). The (R)-configured ligand achieves 92% ee, outperforming (S)-analogs by 20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.